1-Indan-1-yl-piperazine derivatives have emerged as a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antihypertensive, neuroleptic, antianxiety, and antidepressant effects. The structural modifications of these molecules have led to the discovery of potent agents with specific receptor affinities and activities, which are of great interest in the development of new therapeutic drugs.
The diverse pharmacological activities of 1-indan-1-yl-piperazine derivatives make them valuable in various therapeutic fields. For instance, in the treatment of hypertension, compounds with 5-HT2 antagonistic activity, like irindalone, offer a new approach to managing high blood pressure1. In the realm of psychiatry, these compounds have shown potential as neuroleptics, with the ability to modulate dopaminergic systems, which is crucial for treating disorders such as schizophrenia3.
In the field of anxiety disorders, certain indan derivatives have demonstrated antianxiety effects without the muscle-relaxant side effects commonly associated with benzodiazepines, suggesting a safer alternative for patients4. Additionally, the antidepressant potential of these compounds, particularly those with dual action at serotonin receptors and transporters, represents a novel class of antidepressants that could address the limitations of current treatments7.
1-Indan-1-yl-piperazine can be synthesized through several methods, with key procedures involving:
The synthesis may utilize automated reactors to enhance efficiency, especially in industrial settings, where continuous flow systems are employed for large-scale production.
1-Indan-1-yl-piperazine features a unique structure characterized by:
The compound's structure allows for various interactions with biological targets, making it suitable for drug development .
1-Indan-1-yl-piperazine can undergo several chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium methoxide | Methanol |
These reactions expand the utility of 1-Indan-1-yl-piperazine in synthetic chemistry.
The mechanism of action for 1-Indan-1-yl-piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the piperazine group enhances its binding affinity and selectivity towards these targets. This interaction may lead to modulation of enzymatic activity or receptor signaling pathways, which is critical in its potential therapeutic applications .
1-Indan-1-yl-piperazine has diverse applications across various fields:
Molecular Framework and Chemical Properties
The compound has the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [1]. Its core consists of a piperazine ring (six-membered di-nitrogen heterocycle) bonded directly to the benzylic carbon (C1) of the indane system (benzocyclopentane). This linkage creates a chiral center at the indane-piperazine junction, enabling enantiomeric forms that may exhibit distinct pharmacological behaviors.
Table 1: Fundamental Molecular Properties of 1-Indan-1-yl-piperazine
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.30 g/mol |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 (piperazine N atoms) |
Rotatable Bond Count | 1 (N-N bond in piperazine) |
Topological Polar Surface Area | 6.5 Ų |
The piperazine ring adopts stable chair conformations, with nitrogen atoms oriented equatorially or axially depending on protonation state. Protonation typically occurs at one piperazine nitrogen (pKa ~9.5 for secondary aliphatic amines), enhancing water solubility under physiological conditions [3] [8]. The indane group provides significant hydrophobicity (calculated LogP ~2.8), influencing membrane permeability.
Spectroscopic and Crystallographic Signatures
While experimental crystallographic data remains unpublished for this specific compound, analogous structures suggest the indane-piperazine dihedral angle influences molecular shape and target complementarity. Nuclear magnetic resonance spectroscopy would show characteristic signals: indane aromatic protons (δ 7.15–7.30 ppm), aliphatic indane methine (δ 4.50–5.00 ppm), methylene protons adjacent to nitrogen (δ 2.50–3.50 ppm), and piperazine methylenes (δ 2.30–3.00 ppm) [5]. Mass spectrometry would display a molecular ion peak at m/z 202.
Conformational Dynamics
The rotational freedom around the indane C1-N bond allows the molecule to adopt distinct spatial orientations. Molecular modeling indicates that the equatorial positioning of the indane group minimizes steric clash with piperazine substituents. This conformational adaptability enables optimization of binding interactions with diverse biological targets like G-protein-coupled receptors or enzymes [7] [8].
Emergence of Piperazine Hybrids
The strategic incorporation of piperazine into bioactive scaffolds accelerated in the 1970s with psychotropic drugs. 1-Indan-1-yl-piperazine emerged later as a structural analog of compounds like indanylpiperazines explored for serotonin receptor modulation. Early synthetic routes relied on nucleophilic substitution reactions where indane-1-amine derivatives reacted with bis-(2-chloroethyl)amine under basic conditions, yielding mixtures requiring chromatographic purification [6] [8].
Methodological Evolution
Synthetic approaches advanced significantly with transition metal catalysis:
Table 2: Synthetic Methodologies for 1-Indan-1-yl-piperazine Analogs
Method | Conditions | Advantages/Limitations |
---|---|---|
Nucleophilic Substitution | 1-Aminoindane + bis(2-haloethyl)amine, K₂CO₃, reflux | Low cost; poor regioselectivity |
Buchwald-Hartwig Coupling | 1-Haloindane + piperazine, Pd₂(dba)₃, BINAP, NaOtBu | High yield; requires catalyst removal |
Reductive Amination | 1-Indanone + piperazine, NaBH₃CN, solvent | Chemoselective; over-reduction risks |
Pioneering work leveraged palladium-catalyzed aminations (e.g., Buchwald-Hartwig coupling) between 1-bromoindane and N-protected piperazines, achieving yields >75% after deprotection [6] [8]. Modern green chemistry approaches employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining efficiency.
Patent Landscape
Key patents (e.g., WO2011153192) describe 1-indan-1-yl-piperazine derivatives as intermediates for kinase inhibitors and antimicrobial agents, highlighting their scaffold versatility [2] [6]. The European Patent EP2263996 detailed piperazine-indane conjugates for neurodegenerative disorders, validating the pharmacophore’s therapeutic relevance.
Bioisosteric and Physicochemical Roles
The piperazine moiety serves as:
Integration with the indane scaffold balances lipophilicity for blood-brain barrier penetration (LogP ~2–3) and aqueous solubility for systemic distribution.
Structure-Activity Relationship (SAR) Insights
Target Applications and Hybrid Pharmacophores
1-Indan-1-yl-piperazine serves as a precursor for hybrid molecules targeting:
Table 3: Biological Activities of 1-Indan-1-yl-piperazine Derivatives
Pharmacological Area | Derivative Structure | Observed Activity |
---|---|---|
Antitubercular Agents | N-Cinnamoyl-1-(indan-1-yl)piperazine | MIC = 0.8 μg/mL against M. tuberculosis |
Anticancer Compounds | 1-(Indan-1-yl)-4-(pyridin-3-yl)piperazine | IC₅₀ = 1.42 μM (T47D breast cancer) |
CNS Modulators | 1-(Indan-1-yl)-4-(cyclopropanecarbonyl)piperazine | σ1R Kᵢ = 3.64 nM; H3R Kᵢ = 7.70 nM |
The molecule’s adaptability enables its integration into molecular hybridization strategies—e.g., fusion with chalcones yields dual apoptosis inducers/kinase inhibitors [3]. Such innovations highlight its ongoing value in addressing pharmacological challenges like multi-drug resistance and polypharmacology.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: